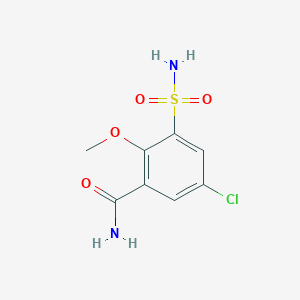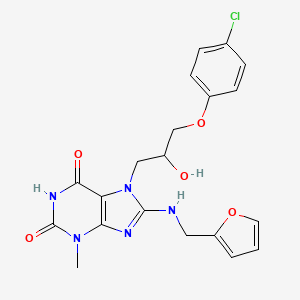![molecular formula C15H17ClFNOS B2679479 (2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1790196-72-3](/img/structure/B2679479.png)
(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H17ClFNOS and its molecular weight is 313.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Rearrangements
- Novel Syntheses and Rearrangements : The compound has been utilized in stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, featuring rearrangements of iodides to alcohols using Selectfluor and of alcohols to fluorides using Deoxo-Fluor. This synthesis showcases the compound's versatility in creating various substituents and functional groups (Krow et al., 2004).
Crystallographic Studies
- Crystal Structure Analysis : Crystallographic studies of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, have been conducted to understand the structural aspects of these molecules. These studies are crucial for applications in material science and pharmaceuticals, given the varied biological activities and uses in organic electronics exhibited by substituted thiophenes (Nagaraju et al., 2018).
Antiviral Applications
- Anti-Influenza Virus Activity : Tricyclic compounds with unique amine moieties, structurally related to the query compound, have been developed for anti-influenza virus applications. These compounds have shown potent anti-influenza A virus activity, demonstrating the potential of such molecular frameworks in therapeutic applications (Oka et al., 2001).
Catalysis and Chemical Transformations
Catalyst Applications : The related compound, 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, has been used in catalyst- and solvent-free synthesis involving microwave-assisted Fries rearrangement, indicative of potential catalytic applications of such compounds in organic synthesis (Moreno-Fuquen et al., 2019).
Fluorination of Organic Molecules : Related research has focused on the fluorination of hydroxy-substituted organic molecules, illustrating the role of similar compounds in the transformation of organic molecules through fluorination processes (Zupan et al., 1995).
Organometallic Chemistry : Dimanganese(II) complexes containing chloro and other substituents have been studied for their structure, magnetism, and catalytic applications, particularly in the oxidation of alcohols to ketones. This highlights the potential of chloro-fluorophenyl compounds in organometallic chemistry and catalysis (Alexandru et al., 2014).
Antibacterial Activity
- Antibacterial Properties : Novel derivatives containing similar structural features have been synthesized and shown to exhibit in vitro antibacterial activity, pointing to the potential of these compounds in developing new antibacterial agents (Reddy et al., 2011).
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNOS/c1-20-12-7-10-3-4-11(8-12)18(10)15(19)13-5-2-9(17)6-14(13)16/h2,5-6,10-12H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFOQCZGLIYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate](/img/structure/B2679396.png)

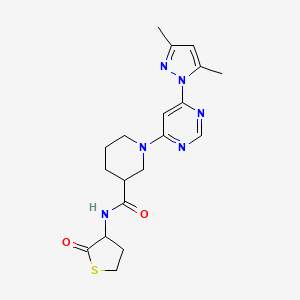
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)
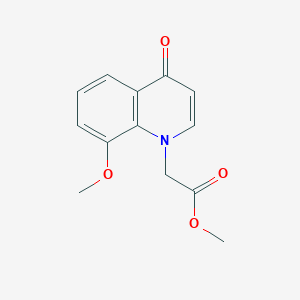
![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)
![{1-[3-(2-Methoxyphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2679409.png)
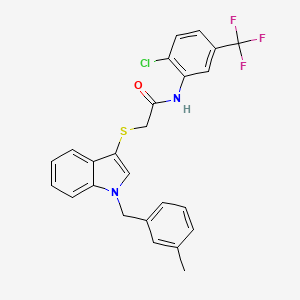


![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)
